REACTION_CXSMILES
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C(O)(=O)C.N1CCCCC1.[Cl:11][C:12]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:13]=1[CH:14]=O.[C:21]([O:27][CH3:28])(=[O:26])[CH2:22][C:23]([CH3:25])=[O:24]>C(O)(C)C>[C:23]([C:22](=[CH:14][C:13]1[CH:16]=[CH:17][C:18]([F:20])=[CH:19][C:12]=1[Cl:11])[C:21]([O:27][CH3:28])=[O:26])(=[O:24])[CH3:25] |f:0.1|
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Name
|
|
Quantity
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1.7 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O.N1CCCCC1
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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ClC1=C(C=O)C=CC(=C1)F
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Name
|
|
Quantity
|
36.6 g
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Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
Stirring at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
is followed by dilution with dichloromethane and extraction with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product is reacted further as a crude cis/trans mixture
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)C(C(=O)OC)=CC1=C(C=C(C=C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |